1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine
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Overview
Description
The compound “1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine” is a synthetic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Molecular Structure Analysis
Triazolopyrimidines have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine” is not provided in the retrieved sources.Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[1,5-a]pyridine scaffold, which is a part of the compound , has been found to have diverse pharmacological activities, including anticancer properties . This makes it a potential candidate for drug design and discovery in the field of oncology .
Antimicrobial Activity
The same scaffold has also been associated with antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Activity
The compound has shown potential in the treatment of pain and inflammation, indicating its possible use in the development of analgesic and anti-inflammatory drugs .
Antioxidant Activity
The 1,2,4-triazolo[1,5-a]pyridine scaffold has demonstrated antioxidant properties . This suggests its potential application in conditions where oxidative stress plays a key role .
Antiviral Activity
The compound has also shown antiviral properties , indicating its potential use in the development of antiviral drugs .
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests its potential use in the treatment of conditions related to these enzymes .
Synthesis of Heterocyclic Compounds
The compound has been used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Material Science Applications
1,2,4-triazolo[1,5-a]pyridine, a part of the compound , has been found to have applications in the field of material sciences . This suggests its potential use in the development of new materials .
Mechanism of Action
Target of Action
The compound 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is a member of the triazole class of compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets through binding, which can lead to changes in the function of the target .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds are known to have a wide range of effects due to their ability to interact with various targets .
properties
IUPAC Name |
6-chloro-2-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5/c11-8-1-2-9-13-10(14-16(9)7-8)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFACLBMVDECCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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